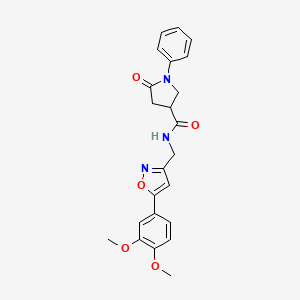

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-29-19-9-8-15(10-21(19)30-2)20-12-17(25-31-20)13-24-23(28)16-11-22(27)26(14-16)18-6-4-3-5-7-18/h3-10,12,16H,11,13-14H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOFUSRKHMVZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₄ |

| Molecular Weight | 356.36 g/mol |

| CAS Number | 953015-93-5 |

This compound features an isoxazole ring, a pyrrolidine moiety, and a carboxamide functional group, which contribute to its biological activity through interactions with various molecular targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Isoxazole Ring : Achieved through cycloaddition reactions.

- Substitution with Dimethoxyphenyl Group : Often accomplished via palladium-catalyzed cross-coupling reactions.

- Attachment of the Pyrrolidine and Carboxamide Groups : Finalized through acylation reactions under controlled conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the 5-oxopyrrolidine class. For instance, compounds exhibiting structural similarities have shown promising results against A549 human lung adenocarcinoma cells. The mechanism of action appears to involve:

-

Inhibition of Cell Viability : Compounds from this class demonstrated reduced viability in cancerous cells compared to non-cancerous controls.

Compound IC50 (µM) A549 Cytotoxicity on Non-Cancerous Cells N1 66 Moderate N2 50 Low

This suggests that structural modifications can enhance selective toxicity towards cancer cells while minimizing effects on normal cells .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. For example, derivatives similar to N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine have shown activity against multidrug-resistant strains of Staphylococcus aureus. Key findings include:

-

Inhibition of Pathogen Growth : Compounds demonstrated effectiveness against various Gram-positive bacteria, including resistant strains.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus (MRSA) 8 µg/mL Enterococcus faecalis 16 µg/mL

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine is believed to stem from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The isoxazole moiety may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for various receptors, potentially influencing signaling pathways associated with cancer progression and microbial resistance.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

- Study on Anticancer Properties :

- Research on Antimicrobial Efficacy :

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives with similar structural components can inhibit cancer cell growth effectively. In particular, compounds designed around the isoxazole structure have shown promising results against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating potent activity against these cells .

Neuroprotective Effects

Given the structural characteristics of this compound, it may also possess neuroprotective effects. Isoxazole derivatives are often explored for their potential in treating neurodegenerative diseases due to their ability to modulate enzyme activity and receptor interactions. Initial studies suggest that this compound could inhibit specific enzymes involved in neurodegeneration pathways, providing a basis for further investigation into its neuroprotective capabilities.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. The dual inhibition of these pathways could lead to effective treatments for inflammatory diseases .

Case Study 1: Anticancer Screening

A study evaluating various isoxazole derivatives demonstrated that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines such as OVCAR and SNB. The results indicated that structural modifications could enhance anticancer efficacy .

Case Study 2: Neuroprotective Mechanisms

In another investigation focused on neuroprotective agents, compounds with an isoxazole core were tested for their ability to inhibit neurotoxic pathways associated with Alzheimer’s disease. Preliminary results suggested that these compounds could modulate neurotransmitter levels and reduce oxidative stress markers in neuronal cultures .

Q & A

Q. What are the optimal synthetic routes for preparing N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide?

Methodological Answer: A recommended approach involves modular synthesis:

- Step 1: Synthesize the isoxazole core via cyclization of 3,4-dimethoxyphenyl-substituted nitrile oxides with acetylenes, as demonstrated in analogous isoxazole syntheses .

- Step 2: Functionalize the isoxazole at the 3-position with a methyl group via alkylation (e.g., using K₂CO₃ and CH₃Cl in DMF, as in ).

- Step 3: Couple the isoxazole-methyl intermediate to the pyrrolidine-carboxamide moiety using carbodiimide-mediated amidation, similar to methods in for pyrrolidine-carboxamide derivatives.

- Optimization: Ultrasound-assisted reactions () can enhance yield and purity by reducing reaction time.

Q. How should researchers characterize the compound’s structural and chemical properties?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy groups at 3,4-phenyl, pyrrolidine carbonyl resonance). Compare chemical shifts with structurally related compounds (e.g., ).

- Mass Spectrometry (MS): High-resolution MS (EI or ESI) verifies molecular weight and fragmentation patterns, as shown in for isoxazole-pyrrolidine hybrids.

- Purity Assessment: HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How can the 3,4-dimethoxyphenyl group influence the compound’s bioactivity, and how might this be systematically studied?

Methodological Answer:

- Structure-Activity Relationship (SAR): Syntize analogs with modified aryl substituents (e.g., mono-methoxy, halogenated, or nitro groups) using methods in for phenyl-substituted pyrazoles.

- Biological Testing: Screen analogs against target enzymes (e.g., elastase or kinase assays) and compare IC₅₀ values. Use molecular docking to correlate substituent electronic properties (e.g., Hammett constants) with binding affinity .

- Data Interpretation: Apply multivariate analysis to isolate the contribution of steric vs. electronic effects from the 3,4-dimethoxy group.

Q. What strategies resolve contradictory results in enzyme inhibition assays involving this compound?

Methodological Answer:

- Assay Validation: Ensure consistent enzyme source (e.g., recombinant vs. tissue-extracted), substrate concentration, and buffer conditions (pH, ionic strength) across replicates.

- Compound Stability: Test for degradation under assay conditions via LC-MS (). If instability is observed, modify storage conditions (e.g., -20°C in anhydrous DMSO) .

- Control Experiments: Include positive controls (e.g., known inhibitors) and check for off-target effects using counter-screens (e.g., unrelated enzymes).

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction: Use tools like SwissADME to predict solubility, permeability, and metabolic sites. For example, the 3,4-dimethoxy group may enhance membrane permeability but reduce aqueous solubility .

- Metabolic Stability: Perform microsomal stability assays (human/rat liver microsomes) and correlate results with in silico predictions of CYP450 metabolism.

- Structural Refinement: Replace metabolically labile groups (e.g., methyl esters) with bioisosteres, guided by docking studies ().

Methodological Notes

- Synthesis References: (alkylation), (ultrasound-assisted coupling), (pyrrolidine-carboxamide synthesis).

- Characterization References: (NMR/MS), (purity protocols).

- Advanced Studies: (stability), (SAR), (solubility considerations).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.